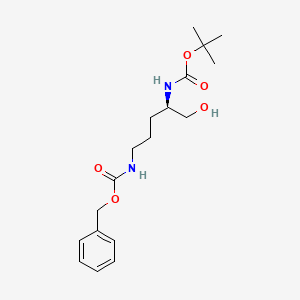

((R)-4-tert-Butoxycarbonylamino-5-hydroxy-pentyl)-carbamic acid benzyl ester

Description

((R)-4-tert-Butoxycarbonylamino-5-hydroxy-pentyl)-carbamic acid benzyl ester (C₁₈H₂₈N₂O₅, MW: 352.43) is a chiral compound featuring a stereochemically defined (R)-configuration at the 4th position of its pentyl chain. Its structure includes a tert-butoxycarbonyl (Boc) group, a hydroxyl (-OH) moiety at the 5th position, and a carbamic acid benzyl ester functional group . This compound is synthesized with high purity (≥98%, HPLC) and is commercially available through Capot Chemical Co., Ltd., indicating its utility in pharmaceutical and organic synthesis contexts .

The Boc group serves as a robust amine-protecting group, stable under basic and nucleophilic conditions, while the benzyl ester enhances solubility in organic solvents. The hydroxyl group introduces polarity, influencing its reactivity in downstream modifications, such as glycosylation or phosphorylation. The stereochemistry at the 4th position is critical for applications in asymmetric synthesis, particularly in peptide and enzyme inhibitor development .

Propriétés

IUPAC Name |

benzyl N-[(4R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O5/c1-18(2,3)25-17(23)20-15(12-21)10-7-11-19-16(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15,21H,7,10-13H2,1-3H3,(H,19,22)(H,20,23)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUWMULAWNLVIB-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCNC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679039 | |

| Record name | Benzyl tert-butyl [(4R)-5-hydroxypentane-1,4-diyl]biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252940-36-6 | |

| Record name | Carbamic acid, [(4R)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxypentyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252940-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl tert-butyl [(4R)-5-hydroxypentane-1,4-diyl]biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

((R)-4-tert-Butoxycarbonylamino-5-hydroxy-pentyl)-carbamic acid benzyl ester, with the CAS number 252940-36-6, is a compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Compound Overview

Synthesis

The synthesis of this compound typically involves the protection of amine groups and the formation of carbamic acid derivatives. The general synthetic route includes:

- Protection of Amine : The amine group is protected using a tert-butyloxycarbonyl (BOC) group.

- Formation of Carbamic Acid : The carbamic acid is formed by reacting the protected amine with an appropriate carboxylic acid derivative.

- Deprotection : Finally, the BOC group can be removed under acidic conditions to yield the final product.

Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, a related compound was shown to reduce oxidative stress in neuronal cells subjected to oxygen-glucose deprivation/reperfusion injury, suggesting potential applications in ischemic stroke therapies .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. It was found to significantly lower reactive oxygen species (ROS) levels in cellular models, indicating its potential utility as an anti-oxidative stress agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | Reduced apoptosis in neuronal cells | |

| Antioxidant Activity | Decreased ROS production | |

| Cytotoxicity | Evaluation against cancer cell lines |

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines, including hepatoma and colon cancer cells. These findings suggest a promising avenue for further research into its therapeutic applications in oncology .

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results indicate that such compounds may have favorable profiles in animal models, showing reduced toxicity compared to traditional chemotherapeutics while maintaining anti-tumor efficacy .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Drug Development

The compound is primarily explored for its potential as a prodrug or an active pharmaceutical ingredient (API). Its structure allows for modifications that can enhance solubility and bioavailability, making it suitable for oral administration.

2. Enzyme Inhibition

Research indicates that compounds similar to ((R)-4-tert-Butoxycarbonylamino-5-hydroxy-pentyl)-carbamic acid benzyl ester may act as enzyme inhibitors. This property is crucial in developing treatments for diseases where specific enzymes play a pivotal role, such as cancer and metabolic disorders .

Therapeutic Potential

1. Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the inhibition of key signaling pathways that cancer cells rely on for survival and proliferation .

2. Neuroprotective Effects

There is emerging evidence that compounds with similar structures can provide neuroprotective effects, potentially beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The hydroxyl group in the compound may play a role in scavenging free radicals, thus protecting neuronal cells from oxidative stress .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that similar carbamic acid derivatives inhibited tumor growth in vitro and in vivo models. |

| Study 2 | Neuroprotection | Found that related compounds reduced neuronal death in models of oxidative stress, suggesting potential therapeutic applications for neurodegenerative diseases. |

| Study 3 | Enzyme Inhibition | Identified that the compound effectively inhibited specific enzymes linked to metabolic disorders, indicating its potential use in drug formulations targeting these conditions. |

Analyse Des Réactions Chimiques

Mechanisms of Biological Activity and Degradation

Compound A’s biological activity is driven by its structural motifs:

-

The Boc group is a common protecting group in peptide synthesis, designed to stabilize the amine during chemical reactions but cleavable under acidic conditions (e.g., HCl in dioxane) to release the free amine .

-

The benzyl ester group enhances stability but can be selectively removed via hydrogenolysis or enzymatic cleavage (e.g., penicillin G acylase) .

-

The hydroxypentyl chain may participate in non-covalent interactions (e.g., hydrogen bonding) with biological targets, such as enzymes or receptors.

Degradation Pathways

-

Hydrolytic cleavage : The benzyl ester may hydrolyze under basic conditions (e.g., NaOH) to yield the carbamic acid and benzyl alcohol.

-

Enzymatic cleavage : The Boc group is resistant to proteases but susceptible to acid-catalyzed cleavage, a mechanism exploited in drug delivery systems .

Stability and Reactivity

The compound’s stability is influenced by solvent choice and reaction conditions. For example, acidic conditions favor Boc cleavage, while basic conditions promote ester hydrolysis .

Comparison with Structurally Related Compounds

Compound A’s structural complexity (stereocenter, hydroxypentyl chain) confers unique reactivity and potential therapeutic utility compared to simpler analogs .

Comparaison Avec Des Composés Similaires

(R,S)-5-Benzyloxycarbonylamino-3-methylpentanoic Acid Ethyl Ester

- Formula: Not fully specified in evidence, but inferred to include a benzyloxycarbonyl (Z) group and ethyl ester.

- Key Features: Z-protected amine: Less stable under acidic conditions compared to Boc, requiring catalytic hydrogenation for deprotection . Ethyl ester: Less lipophilic than benzyl esters, altering solubility profiles.

- Applications : Intermediate in racemic syntheses where Z-group compatibility is prioritized .

(6-Bromo-hexyl)-carbamic Acid Benzyl Ester (CAS 116784-97-5)

- Formula: C₁₄H₁₈BrNO₂ (inferred), MW: 312.21.

- Key Features: Bromine substituent: Enhances electrophilicity, enabling nucleophilic substitution (e.g., Suzuki coupling) . Hexyl chain: Increases lipophilicity compared to pentyl derivatives, impacting membrane permeability in bioactive molecules . No hydroxyl/Boc groups: Lacks polar or protecting groups, limiting versatility in multi-step syntheses.

- Applications : Alkylating agent or linker in polymer/materials chemistry .

Target Compound

- Advantages :

Comparative Data Table

Research Findings and Implications

- Stereochemical Influence: The (R)-configuration in the target compound ensures enantioselectivity in drug synthesis, contrasting with the racemic mixture in (R,S)-5-Z-3-methylpentanoic acid ethyl ester, which may require resolution steps .

- Protecting Group Strategy : Boc’s stability under basic conditions makes the target compound preferable over Z-protected analogs in multi-step syntheses involving nucleophiles .

- Functional Group Versatility : The hydroxyl group distinguishes the target compound from the bromo derivative, enabling orthogonal reactivity in sequential modifications (e.g., protecting group interplay) .

Méthodes De Préparation

Starting Material and Initial Protection

- The synthesis often starts from an amino acid or amino alcohol precursor with the desired stereochemistry.

- The amino group is protected using tert-butoxycarbonyl anhydride (BOC2O) under mild basic conditions (e.g., NaHCO3 or triethylamine) to yield the BOC-protected amino intermediate.

Introduction of the Hydroxy Group

- The hydroxy group at the 5-position can be introduced via selective reduction or hydroboration-oxidation of an alkene intermediate.

- For example, hydroboration with borane-tetrahydrofuran complex (BH3·THF) followed by oxidation with hydrogen peroxide (H2O2) in basic medium can install the hydroxy group regio- and stereoselectively.

Formation of the Carbamic Acid Benzyl Ester

- The carbamic acid benzyl ester functionality is introduced by reacting the hydroxy-amino intermediate with benzyl chloroformate (Cbz-Cl) or via carbamate formation using benzyl alcohol under carbamoylating conditions.

- Alternatively, the benzyl ester can be formed by esterification of the carboxylic acid group with benzyl alcohol using coupling agents such as DCC (dicyclohexylcarbodiimide) or BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate).

Purification and Isolation

- The product is typically purified by column chromatography using ethyl acetate/methanol mixtures or recrystallization from suitable solvents.

- High-performance liquid chromatography (HPLC) is used to confirm purity, often achieving ≥98% purity.

Detailed Research Findings and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | BOC Protection | BOC2O, NaHCO3, aqueous or organic solvent | >90 | Mild conditions prevent racemization |

| 2 | Hydroboration-Oxidation | BH3·THF, then H2O2/NaOH | 75-85 | Stereoselective installation of hydroxy group at 5-position |

| 3 | Carbamate Formation / Benzyl Esterification | Benzyl chloroformate or benzyl alcohol with DCC/BOP | 80-90 | Carbamate formation under mild conditions; benzyl ester formation via coupling agents |

| 4 | Purification | Column chromatography (EtOAc/MeOH) | - | Achieves high purity (>98%) |

Representative Experimental Procedure (Adapted from Literature)

-

- Dissolve the amino alcohol precursor in dichloromethane.

- Add triethylamine and cool the solution to 0°C.

- Slowly add BOC anhydride and stir at room temperature for 2-4 hours.

- Wash with water, dry over MgSO4, and evaporate solvent.

-

- Dissolve the BOC-protected alkene intermediate in dry THF.

- Add BH3·THF dropwise at 0°C and stir for 1 hour.

- Quench with H2O2/NaOH solution, stir at room temperature for 2 hours.

- Extract with ethyl acetate, dry, and concentrate.

-

- Dissolve the hydroxy-BOC intermediate in dichloromethane.

- Add benzyl chloroformate and triethylamine at 0°C.

- Stir overnight at room temperature.

- Wash with aqueous bicarbonate, dry, and purify by chromatography.

Notes on Stereochemistry and Catalysts

- The (R)-configuration is typically ensured by starting from optically pure amino acid derivatives or by using chiral catalysts during key steps.

- Transition metal catalysts (e.g., palladium on carbon) are used in hydrogenation steps if needed to reduce double bonds or remove protecting groups.

- Hydrogenation must be controlled to avoid racemization or over-reduction.

Summary of Key Points

- The preparation of ((R)-4-tert-Butoxycarbonylamino-5-hydroxy-pentyl)-carbamic acid benzyl ester involves multi-step synthesis with careful protection and functional group transformations.

- BOC protection and benzyl ester formation are crucial for stability and further synthetic utility.

- Hydroboration-oxidation is the preferred method for introducing the hydroxy group with stereocontrol.

- Purification by chromatography and characterization by HPLC ensure high purity and stereochemical integrity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ((R)-4-tert-Butoxycarbonylamino-5-hydroxy-pentyl)-carbamic acid benzyl ester, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound is synthesized via multi-step protection-deprotection strategies. Key steps include:

- Amine Protection : Use tert-butoxycarbonyl (Boc) groups to protect the amino moiety under basic conditions (e.g., NaHCO₃/DCM) to minimize side reactions .

- Hydroxyl Group Activation : Employ benzyl esters for temporary hydroxyl protection, requiring catalytic hydrogenation (Pd/C, H₂) for selective deprotection .

- Stereochemical Control : Opt for chiral catalysts (e.g., (R)-BINAP) during critical steps to preserve the (R)-configuration .

- Optimization : Yield improvements (>80%) are achieved by maintaining anhydrous conditions, inert atmospheres (N₂/Ar), and precise temperature control (0–25°C) during coupling reactions .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Safety & Storage Protocols :

- Storage : Keep in airtight containers under dry, inert gas (argon) at –20°C to prevent hydrolysis of the Boc and benzyl ester groups .

- Handling : Use gloves and fume hoods to avoid moisture absorption, which can degrade the compound .

- Compatibility : Avoid strong acids/bases and oxidizing agents, as they may cleave protective groups prematurely .

Q. What analytical techniques are most effective for characterizing the purity and stereochemical integrity of this compound?

- Analytical Workflow :

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Stereochemistry : Chiral HPLC or polarimetry to confirm the (R)-configuration .

- Structural Confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR for functional group validation (e.g., Boc δ ~1.4 ppm, benzyl ester δ ~5.1 ppm) .

Advanced Research Questions

Q. How does the stereochemistry at the 4-position ((R)-configuration) influence the compound’s reactivity in downstream applications, such as peptide coupling or prodrug design?

- Mechanistic Insights :

- The (R)-configuration enhances steric hindrance near the carbamate group, slowing hydrolysis rates compared to the (S)-isomer, which is critical for controlled drug release .

- In peptide synthesis, the (R)-orientation improves selectivity during amide bond formation, reducing racemization risks .

Q. What strategies mitigate side reactions during Boc deprotection of this compound, particularly in the presence of acid-sensitive functional groups?

- Deprotection Challenges : Traditional Boc cleavage with TFA can degrade acid-labile moieties (e.g., benzyl esters).

- Solutions :

- Mild Acids : Use 10% citric acid in THF/water (pH 3–4) at 25°C for selective Boc removal without ester cleavage .

- Enzymatic Methods : Lipases or esterases under buffered conditions (pH 7.0) for orthogonal deprotection .

Q. What is the compound’s role in studying enzyme inhibition or receptor binding, and how can its hydroxyl and carbamate groups be modified to probe structure-activity relationships (SAR)?

- Biological Applications :

- The hydroxyl group can be phosphorylated or glycosylated to mimic natural substrates in kinase or glycosidase assays .

- The benzyl ester serves as a prodrug motif, hydrolyzable by esterases in vivo to release active metabolites .

- SAR Probes :

- Replace the benzyl ester with bulkier aryl groups (e.g., 4-nitrophenyl) to modulate lipophilicity and target affinity .

- Introduce fluorophores (e.g., dansyl) at the pentyl chain for real-time tracking of cellular uptake .

Data Contradictions & Gaps

- Toxicity Data : notes a lack of acute toxicity or mutagenicity studies, necessitating independent validation via Ames tests or in vitro cytotoxicity assays .

- Stereochemical Purity : Discrepancies in reported enantiomeric excess (e.g., 95% vs. 97% in vs. 6) highlight the need for rigorous chiral analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.